molecular formula C9H17Cl B13200986 (1-Chlorobutan-2-yl)cyclopentane CAS No. 63418-37-1

(1-Chlorobutan-2-yl)cyclopentane

Cat. No.: B13200986
CAS No.: 63418-37-1
M. Wt: 160.68 g/mol
InChI Key: IORYTABRZJQHIS-UHFFFAOYSA-N
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Description

(1-Chlorobutan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Cl. It is a cycloalkane derivative where a butyl group is substituted with a chlorine atom at the second position. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorobutan-2-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chlorobutane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of cyclopentylmagnesium bromide and 1-chlorobutane in a Grignard reaction, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method ensures a consistent supply of the compound for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobutan-2-yl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Chlorobutan-2-yl)cyclopentane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (1-Chlorobutan-2-yl)cyclopentane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopentane ring provides structural stability and influences the compound’s reactivity. The pathways involved include radical chain reactions and electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chlorobutan-2-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a chlorinated butyl group. This structure imparts specific chemical properties, making it valuable for targeted research applications. Its reactivity and stability are distinct from other similar compounds, providing unique opportunities for synthesis and application .

Properties

CAS No.

63418-37-1

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chlorobutan-2-ylcyclopentane

InChI

InChI=1S/C9H17Cl/c1-2-8(7-10)9-5-3-4-6-9/h8-9H,2-7H2,1H3

InChI Key

IORYTABRZJQHIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCCC1

Origin of Product

United States

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